Pitstop 1 Pitstop 1 Clathrin-IN-1 is a elective clathrin inhibitor. It acts by addressing clathrin function in cell physiology with potential applications as inhibitor of virus and pathogen entry and as modulator of cell signaling.
Brand Name: Vulcanchem
CAS No.: 1332879-51-2
VCID: VC0523947
InChI: InChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1
SMILES: C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+]
Molecular Formula: C19H13N2NaO5S
Molecular Weight: 404.37

Pitstop 1

CAS No.: 1332879-51-2

Cat. No.: VC0523947

Molecular Formula: C19H13N2NaO5S

Molecular Weight: 404.37

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pitstop 1 - 1332879-51-2

Specification

CAS No. 1332879-51-2
Molecular Formula C19H13N2NaO5S
Molecular Weight 404.37
IUPAC Name sodium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate
Standard InChI InChI=1S/C19H14N2O5S.Na/c20-13-6-4-11(5-7-13)10-21-18(22)15-3-1-2-12-8-14(27(24,25)26)9-16(17(12)15)19(21)23;/h1-9H,10,20H2,(H,24,25,26);/q;+1/p-1
Standard InChI Key MKPPGLKJTZAXNE-UHFFFAOYSA-M
SMILES C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC4=CC=C(C=C4)N)S(=O)(=O)[O-].[Na+]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Molecular Information

Pitstop 1 is a sulfonated naphthalimide derivative with distinct chemical properties that enable its selective binding to the clathrin terminal domain. The compound's complete chemical identity and properties are outlined in Table 1.

Table 1: Chemical Properties of Pitstop 1

PropertyValue
Chemical NameSodium;2-[(4-aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonate
Molecular FormulaC19H13N2NaO5S
Molecular Weight404.4 g/mol
CAS Number1332879-51-2
PubChem CID71483522
Parent Compound2-[(4-Aminophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-5-sulfonic acid
Purity (Commercial)>99%
Alternative NamesClathrin inhibitor 1, GLXC-04355

The molecular structure of Pitstop 1 consists of a naphthalimide core with a sulfonated group and an aminophenyl methyl substitution, conferring its specific binding properties to the clathrin terminal domain .

Structural Features

The structural composition of Pitstop 1 is characterized by a 1,8-naphthalic anhydride backbone that has undergone sulfonation, followed by conjugation with 4-amino(methyl)aniline . This specific arrangement creates a compound with selective binding capabilities to the clathrin terminal domain, while limiting its ability to penetrate cellular membranes without assistance .

Synthesis and Production

Synthesis Methodology

The synthesis of Pitstop 1 follows a well-defined two-step process that can be completed in a standard laboratory setting without specialized equipment . The protocol involves:

  • Sulfonation of 1,8-naphthalic anhydride

  • Subsequent reaction with 4-amino(methyl)aniline

This relatively straightforward procedure can be completed in 3-4 days using conventional techniques, though the application of microwave irradiation can significantly reduce the synthesis time . The accessibility of this synthesis method has contributed to the compound's adoption in research settings studying clathrin-mediated processes.

Control Compounds

Alongside Pitstop 1, researchers have developed inactive analogs that serve as negative controls in experimental settings. Pitnot-1 is synthesized through the reaction of 4-amino(methyl)aniline with commercially available 4-sulfo-1,8-naphthalic anhydride potassium salt . These control compounds are essential for validating the specificity of observed effects in clathrin inhibition studies.

Mechanisms of Action

Inhibition Profile

Pitstop 1 functions as a competitive inhibitor of the clathrin terminal domain (TD), which plays a crucial role in clathrin-mediated endocytosis . This inhibition occurs with an IC50 of approximately 18 μM for blocking the association between amphiphysin and the clathrin terminal domain . Alternative measurements have reported an IC50 value of 6.9 μM for direct inhibition of the clathrin terminal domain .

TargetIC50 ValueObservation
Clathrin Terminal Domain6.9 μMDirect inhibition
Amphiphysin Association with Clathrin TD~18 μMCompetitive inhibition
DynaminNo inhibitionConfirms selectivity
Other Clathrin Pathway ProteinsNo inhibitionConfirms specificity

Biological Applications

Research Applications

Pitstop 1 has been employed in numerous research contexts to investigate the role of clathrin in cellular processes. Specific applications include:

  • Studies of clathrin-mediated endocytosis (CME)

  • Investigation of synaptic vesicle recycling

  • Research on cellular entry mechanisms of HIV

  • Examination of receptor-mediated endocytosis

By selectively inhibiting clathrin function, researchers can differentiate between clathrin-dependent and independent pathways, providing valuable insights into fundamental cellular processes.

Experimental Utility in Synaptotagmin Studies

In studies investigating synaptotagmin-11 (Syt11) and its role in endocytosis, Pitstop 1 has been utilized to confirm the involvement of clathrin-mediated processes. When applied to cells with Syt11 knockdown (KD), Pitstop 1 effectively attenuated the fast endocytosis phenotype observed in these cells, supporting the hypothesis that Syt11 functions in stimulus-coupled clathrin-mediated endocytosis .

Practical Considerations

Cell Permeability Limitations

A significant limitation of Pitstop 1 is its poor cell membrane permeability . While this characteristic restricts its direct application in many cellular studies, researchers have overcome this limitation through microinjection techniques. When introduced directly into cells via microinjection, Pitstop 1 effectively inhibits clathrin-dependent processes while leaving clathrin-independent pathways unaffected .

Experimental Implementation

Related Compounds

Pitstop Compound Family

Pitstop 1 is part of a family of clathrin inhibitors that includes:

  • Pitstop 2 - A cell-permeable analog that offers similar inhibitory effects but with improved cellular accessibility

  • Pitstop 1-25 - A variant with slightly different physical properties (MW 405.5 Da)

  • Pitstop 2-100 - An alternative cell-permeable inhibitor

  • Pitnot-2 and Pitnot-2-100 - Inactive analogs that serve as negative controls

This diverse family of compounds provides researchers with options tailored to specific experimental needs, including variations in cell permeability and potency.

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